Butyl 4-bromo-3-methylbenzoate
Overview
Description
Butyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a butyl group, and the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-bromo-3-methylbenzoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate (KMnO).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO) in acidic or neutral medium.
Major Products:
Substitution: Formation of butyl 4-hydroxy-3-methylbenzoate.
Reduction: Formation of butyl 4-bromo-3-methylbenzyl alcohol.
Oxidation: Formation of butyl 4-bromo-3-carboxybenzoate.
Scientific Research Applications
Butyl 4-bromo-3-methylbenzoate is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Employed in the manufacture of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of butyl 4-bromo-3-methylbenzoate depends on its chemical reactivity and the specific context in which it is used. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Butyl 4-bromo-2-methylbenzoate: Similar structure but with the methyl group at the second position.
Butyl 4-chloro-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Butyl 4-bromo-3-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: Butyl 4-bromo-3-methylbenzoate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of chemical reactions it can undergo. The presence of the butyl ester group also imparts distinct physical and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
butyl 4-bromo-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-3-4-7-15-12(14)10-5-6-11(13)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRBTJCVILWDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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